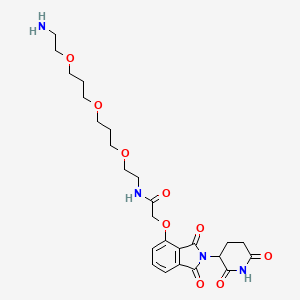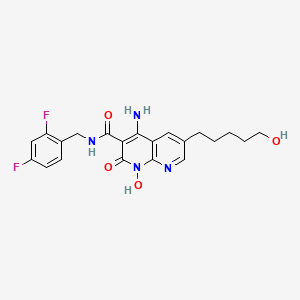
PROTAC Linker 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC Linker 2 is a component of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins within cells. PROTACs consist of three parts: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in maintaining the proper spatial arrangement of the ligands, ensuring the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Linker 2 involves several steps, including the preparation of the individual ligands and their subsequent conjugation via the linker. The synthetic routes typically involve:
Preparation of the Protein of Interest Ligand: This step involves the synthesis of a small molecule that specifically binds to the target protein.
Preparation of the E3 Ubiquitin Ligase Ligand: This step involves the synthesis of a small molecule that binds to an E3 ubiquitin ligase.
Linker Conjugation: The two ligands are connected via a chemical linker, which can be synthesized using various organic reactions such as amide bond formation, click chemistry, or other coupling reactions
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods. The use of automated synthesis platforms and continuous flow chemistry can further enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC Linker 2 can undergo various chemical reactions, including:
Oxidation: The linker may contain functional groups that can be oxidized under specific conditions.
Reduction: Certain linkers may be reduced to modify their chemical properties.
Substitution: The linker can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in the linker and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the linker .
Applications De Recherche Scientifique
PROTAC Linker 2 has a wide range of scientific research applications, including:
Chemistry: It is used in the design and synthesis of PROTAC molecules for targeted protein degradation.
Biology: this compound is employed in studies to understand protein-protein interactions and cellular signaling pathways.
Medicine: PROTACs containing Linker 2 are being investigated as potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry: The compound is used in the development of novel drug candidates and chemical probes for research and development .
Mécanisme D'action
PROTAC Linker 2 functions by facilitating the formation of a ternary complex between the protein of interest, the PROTAC molecule, and the E3 ubiquitin ligase. This complex brings the target protein into proximity with the E3 ligase, leading to its ubiquitination. The ubiquitinated protein is then recognized and degraded by the proteasome. This mechanism allows for the selective degradation of specific proteins, providing a powerful tool for modulating protein levels within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to PROTAC Linker 2 include other PROTAC linkers used in the design of heterobifunctional molecules. Examples include:
PROTAC Linker 1: Another commonly used linker in PROTAC design.
PROTAC Linker 3: A linker with different chemical properties and length.
Piperazine-Containing Linkers: Linkers that contain piperazine moieties, which can affect the physicochemical properties of the PROTAC .
Uniqueness
This compound is unique due to its specific chemical structure, which provides optimal flexibility and stability for the formation of the ternary complex. Its design allows for efficient recruitment of the E3 ubiquitin ligase and effective degradation of the target protein. Additionally, the linker can be modified to enhance its properties, making it a versatile tool in the development of PROTAC-based therapeutics .
Propriétés
IUPAC Name |
tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCLXINSZPNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)


![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B10800860.png)
![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)
![5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid](/img/structure/B10800864.png)

![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B10800877.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800880.png)
![5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine;methane](/img/structure/B10800883.png)
